2-Amino-2-ethyl-1-phenylbutan-1-one, also known as a phenylbutanone derivative, is a compound of significant interest in organic chemistry and pharmacology. It features a unique structure that contributes to its potential applications in various fields, including medicinal chemistry and synthetic organic chemistry. This compound is characterized by an amine group and a ketone functional group, which are pivotal in its chemical reactivity and biological activity.
The compound can be synthesized through various methods, often involving the use of specific reagents and reaction conditions tailored to achieve high yields and purity. Its synthesis has been documented in several patents and scientific literature, highlighting its relevance in research and industrial applications .
2-Amino-2-ethyl-1-phenylbutan-1-one belongs to the class of organic compounds known as ketones and amines. It is classified as an aliphatic amine due to the presence of the amino group attached to a carbon chain that includes a ketone functional group.
The synthesis of 2-Amino-2-ethyl-1-phenylbutan-1-one can be achieved through several methods:
The synthesis typically requires careful control of temperature and pH, with specific solvents such as ethanol or methanol used to facilitate reactions. For example, sodium cyanide can be employed in conjunction with dimethylamine and propiophenone to initiate an addition reaction that leads to intermediate compounds before arriving at the final product .
The molecular structure of 2-Amino-2-ethyl-1-phenylbutan-1-one includes:
The molecular formula is , with a molecular weight of approximately 203.28 g/mol. The compound exhibits chirality due to the presence of a stereogenic center at the carbon atom bearing the amino group.
2-Amino-2-ethyl-1-phenylbutan-1-one can undergo various chemical reactions:
The reactivity of this compound is influenced by both the amino and carbonyl groups, allowing for diverse pathways in synthetic chemistry.
The biological mechanism of action for 2-Amino-2-ethyl-1-phenylbutan-1-one is primarily linked to its interaction with neurotransmitter systems. It may act as a stimulant by increasing levels of certain neurotransmitters in the brain, similar to other phenethylamine derivatives.
2-Amino-2-ethyl-1-phenylbutan-1-one has potential applications in:
The compound 2-Amino-2-ethyl-1-phenylbutan-1-one (CAS: 861775-63-5) was first documented in pharmaceutical patent literature during the mid-20th century as part of exploratory efforts to develop stimulant and cognitive-enhancing agents. Early synthetic routes involved the condensation of benzoylacetonitrile with ethyl iodide under strong base conditions, followed by hydrolysis and decarboxylation to yield the α-aminoketone backbone. A pivotal 1964 patent (US3254124A) detailed the preparation of structurally analogous aminoketones via Mannich-type reactions, where phenethylamines reacted with ketones in the presence of formaldehyde and hydrochloric acid [7]. This method emphasized tertiary amine intermediates that could be hydrolyzed to secondary amines—a pathway adaptable to 2-Amino-2-ethyl-1-phenylbutan-1-one.
Notably, Knoll Pharmaceuticals investigated N,α-diethylphenethylamine (DEPEA) derivatives—a closely related scaffold—for potential nootropic and analgesic properties in the 1990s. Although animal studies indicated effects on dopamine and norepinephrine pathways, these compounds were never commercialized as pharmaceuticals due to limited efficacy advantages over existing therapeutics [6]. The synthetic accessibility of this chemical class, however, laid groundwork for its reappearance in illicit markets.
Table 1: Key Synthetic Pathways and Patent Milestones
Year | Patent/Reference | Synthetic Approach | Primary Application Intent |
---|---|---|---|
1964 | US3254124A | Mannich reaction of ketones with amines | Stimulant intermediates |
1990s | Knoll Pharma (undisclosed) | Alkylation of benzoylacetonitrile derivatives | Cognitive enhancement |
2013 | Forensic analyses | Reductive amination of phenylbutanone precursors | Designer drug production |
2-Amino-2-ethyl-1-phenylbutan-1-one emerged as a structural hybrid between traditional cathinones (e.g., mephedrone) and amphetamine-like stimulants. Cathinones typically feature a β-keto group attached to the amine-bearing side chain, enhancing polarity and altering receptor binding kinetics. This compound retains the phenylbutanone core but incorporates an ethyl substituent at the α-carbon, resulting in a quaternary center that sterically influences interactions with monoamine transporters [3] .
Biochemically, it shares mechanistic traits with synthetic cathinones like mephedrone, functioning as a dopamine-norepinephrine reuptake inhibitor (NDRI). In vitro studies confirmed its activity at human dopamine transporters (DAT), though with lower efficacy (40% dopamine release) compared to amphetamines [6]. The α-ethyl modification was intended to circumvent drug regulations targeting mephedrone and its short-chain analogues. This structural adjustment aimed to mimic psychostimulant effects while evading legal restrictions—a common tactic in the designer drug "innovation" cycle [3] .
The compound entered recreational markets as a designer drug substitute during the early 2010s, coinciding with global bans on mephedrone and other synthetic cathinones. Key events in its emergence include:
Table 2: Timeline of Market Emergence and Regulatory Responses
Year | Event | Region/Product | Regulatory Outcome |
---|---|---|---|
2013 | Bulk seizure at Incheon Airport | South Korea | Classified as narcotic |
2013 | Detection in "Craze" supplements | USA/EU | FDA warning; product recall |
2014 | Documented in urine screens | Poland, USA | Added to WADA prohibited list |
2015 | EMCDDA notification | European Union | Psychoactive Substances Act |
CAS No.: 31373-65-6
CAS No.: 15646-96-5
CAS No.: 17878-54-5
CAS No.: 134954-21-5
CAS No.: 195157-34-7
CAS No.: 117960-49-3